Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of Chromanol 293B
Foreword: The Quest for Cardiac Rhythm Control
In the intricate symphony of the human heartbeat, the precise timing of electrical impulses is paramount. The repolarization phase of the cardiac action potential, which resets the heart for the next beat, is critically governed by the outward flow of potassium ions through specific channels. Among these, the slow component of the delayed rectifier potassium current, known as IKs, plays a crucial role, particularly in adapting to changes in heart rate.[1][2] Dysregulation of the IKs channel, often due to genetic mutations, can lead to severe cardiac arrhythmias, such as Long QT syndrome, making it a significant target for therapeutic intervention.[1][3] This guide delves into the seminal discovery and chemical synthesis of Chromanol 293B, the first selective pharmacological tool to unlock the secrets of the IKs channel.
Part 1: The Discovery of a Landmark Tool Compound
The journey to Chromanol 293B began not with a direct search for an IKs blocker, but during a screening program for KATP-channel openers at Hoechst (later Aventis).[4] Scientists investigating a series of chromanol-based compounds, structurally related to the KATP opener cromakalim, serendipitously discovered that a specific derivative, Chromanol 293B, exhibited the opposite effect: it blocked a potassium current.[4]
This observation was pivotal. At the time, the study of the IKs current was hampered by a lack of specific inhibitors.[5] Existing potassium channel blockers often had complex pharmacological profiles, acting on multiple channel types and leading to undesirable side effects. The discovery of Chromanol 293B provided the scientific community with an unprecedentedly selective tool.[2][4] It was found to potently inhibit the IKs current, which is generated by the co-assembly of the KCNQ1 (α-subunit) and KCNE1 (β-subunit) proteins, without significantly affecting other key cardiac currents like IKr (hERG) at comparable concentrations.[5][6][7] This selectivity established Chromanol 293B as a benchmark compound for investigating the physiological and pathophysiological roles of IKs in cardiac repolarization.[6][8]
Mechanism of Action: Targeting the Inner Pore
Chromanol 293B exerts its inhibitory effect by physically occluding the ion conduction pathway of the KCNQ1 channel.[9] The binding site is located within the inner pore vestibule of the channel, a region critical for potassium ion transit.
Key interactions have been identified through mutagenesis and computational modeling studies:[9]
-
Hydrophobic Interactions: The chromanol structure forms hydrophobic bonds with residues in the S6 transmembrane domain, specifically Ile337 and Phe340.
-
Electrostatic Stabilization: Oxygen atoms within the Chromanol 293B molecule are believed to form electrostatic interactions with a potassium ion situated within the channel's selectivity filter. This interaction effectively "locks" the drug in place, stabilizing the block.
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Selectivity Filter Involvement: The residue T312, located in the P-loop (H5) region that forms the selectivity filter, has also been shown to be critical for drug sensitivity.
The presence of the KCNE1 subunit, while not the primary binding target, allosterically modifies the KCNQ1 channel conformation in a way that enhances the blocking potency of Chromanol 293B.[9]
Figure 1: Mechanism of IKs channel blockade by Chromanol 293B.
Stereochemistry: The Decisive Factor in Potency
Chromanol 293B is a chiral molecule, possessing two stereocenters. It is typically synthesized and studied as a racemic mixture, but its biological activity resides almost entirely in one enantiomer. Subsequent research involving the stereoselective synthesis and evaluation of the individual enantiomers revealed that the (-)-[3R,4S] enantiomer is the active blocker of the IKs channel.[6][10]
A study by Kiehn et al. definitively established that (-)-[3R,4S]-293B is approximately 7-fold more potent at blocking the KvLQT1/minK channel complex than its (+)-[3S,4R] counterpart.[6] This work also corrected an initial misassignment in the literature regarding the absolute stereochemistry of the more active enantiomer.[6] This stereoselectivity underscores the highly specific nature of the drug-channel interaction.
Pharmacological Profile
The key pharmacological parameters of Chromanol 293B enantiomers are summarized below. The data highlights the compound's potency and selectivity for the IKs channel (KvLQT1+minK) over other major cardiac potassium channels.
| Parameter | (-)-[3R,4S]-293B | (+)-[3S,4R]-293B | Racemic 293B | Reference |
| IC₅₀ (KvLQT1+minK) | 2.1 µM | 14.1 µM | ~1.02 µM (guinea pig) | [5][6] |
| IC₅₀ (hERG / IKr) | >30 µM | >30 µM | Unaffected at 50 µM | [5][6] |
| IC₅₀ (Kv1.5 / IKur) | 11.4 µM | 41 µM | - | [6] |
| IC₅₀ (Ito) | - | - | 24 µM (human) | [5] |
Part 2: Chemical Synthesis of Chromanol 293B
The synthesis of Chromanol 293B, specifically its enantiomerically pure forms, requires a strategic approach to establish the trans-relationship of the hydroxyl and amino groups on the chromane core. Numerous synthetic routes have been reported, with many leveraging stereoselective methods to achieve the desired [3R,4S] configuration.[4][11]
The following workflow illustrates a common retrosynthetic approach, starting from a substituted phenol and building the heterocyclic core through key transformations like epoxidation and subsequent regioselective ring-opening.
Figure 2: Retrosynthetic analysis of (-)-[3R,4S]-Chromanol 293B.
Representative Experimental Protocol: Enantioselective Synthesis
This protocol outlines a plausible, multi-step synthesis adapted from principles described in the literature, focusing on achieving the biologically active (-)-[3R,4S] enantiomer.
Self-Validation System: Each step includes expected outcomes and analytical checkpoints (TLC, NMR) to ensure the reaction has proceeded as intended before moving to the next stage. This embodies a self-validating workflow crucial for multi-step synthesis.
Step 1: Synthesis of 6-cyano-2,2-dimethyl-2H-chromene
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Causality: The synthesis begins by constructing the core chromene ring system from a commercially available phenol. This step establishes the foundational structure onto which the key stereocenters will be installed.
-
Methodology:
-
To a solution of 4-cyanophenol (1.0 eq) in toluene, add 3-methyl-2-butenal (1.2 eq) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).
-
Heat the mixture to reflux for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting phenol.
-
Upon completion, cool the reaction to room temperature, quench with a saturated NaHCO₃ solution, and extract the organic layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target chromene as a clear oil.
-
-
Validation: ¹H NMR spectroscopy should confirm the presence of the vinyl protons of the chromene ring and the gem-dimethyl group.
Step 2: Asymmetric Dihydroxylation
-
Causality: This is the key stereochemistry-inducing step. Using a Sharpless Asymmetric Dihydroxylation with the AD-mix-β ligand system selectively forms the diol with the desired (3R, 4S) configuration from the prochiral alkene.
-
Methodology:
-
Prepare a solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of t-butanol and water. Cool to 0 °C.
-
Add the 6-cyano-2,2-dimethyl-2H-chromene (1.0 eq) from Step 1 to the stirred mixture.
-
Stir vigorously at 0 °C for 18-36 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography to yield the (3R, 4S)-diol as a white solid.
-
-
Validation: The product's optical rotation should be measured and compared to literature values. Chiral HPLC can be used to determine the enantiomeric excess (e.e.), which is expected to be >95%.
Step 3: Selective Activation and Epoxidation
-
Causality: To introduce the amine at the C4 position, the diol must be converted into an epoxide. This is achieved by selectively activating the C3 hydroxyl group (e.g., as a tosylate) followed by base-mediated intramolecular cyclization which forms the epoxide with inversion of configuration at C4, preserving the stereochemistry at C3.
-
Methodology:
-
Dissolve the diol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench with water and extract with dichloromethane. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry and concentrate the organic phase. The crude tosylate is then dissolved in methanol.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and stir at room temperature for 4-6 hours until TLC shows complete conversion to the epoxide.
-
Remove the solvent, add water, and extract with ethyl acetate. Dry and concentrate to yield the crude chiral epoxide, which is often used directly in the next step.
-
-
Validation: ¹H NMR will show the disappearance of the hydroxyl protons and the appearance of characteristic epoxide proton signals.
Step 4: Regioselective Epoxide Opening
-
Causality: The final key step involves the ring-opening of the epoxide with N-methyl-ethanesulfonamide. The nucleophilic attack occurs preferentially at the less sterically hindered C4 position, installing the required sulfonamide group with the correct trans stereochemistry relative to the C3 hydroxyl.
-
Methodology:
-
To a solution of N-methyl-ethanesulfonamide (1.5 eq) in THF, add a strong base like sodium hydride (NaH, 1.5 eq) at 0 °C to form the sodium salt.
-
Add a solution of the crude epoxide from Step 3 in THF to the sulfonamide salt solution.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction and carefully quench with a saturated solution of ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography and/or recrystallization to obtain (-)-[3R,4S]-Chromanol 293B as a crystalline solid.
-
-
Validation: Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and comparison of its optical rotation and melting point to literature values.[6]
Part 3: Applications and Future Directions
Chromanol 293B remains an indispensable pharmacological tool. Its primary application is in basic research to isolate and characterize the IKs current in native cardiomyocytes from various species, including humans.[5][7][12] By selectively blocking IKs, researchers can elucidate its contribution to the cardiac action potential duration under both normal and pathological conditions, such as in the presence of β-adrenergic stimulation which is known to enhance IKs.[7]
Beyond cardiology, the KCNQ1 channel is expressed in other tissues, including the pancreas and intestine. Studies using Chromanol 293B have provided evidence that KCNQ1 is involved in glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1), suggesting potential, albeit less explored, roles in metabolic regulation.[13]
While Chromanol 293B itself did not advance to a clinical antiarrhythmic drug, its discovery was a watershed moment. It validated the IKs channel as a viable drug target and provided a critical lead structure.[4] The insights gained from Chromanol 293B have fueled the development of second-generation IKs inhibitors with improved potency, selectivity, and pharmacokinetic properties, some of which have been evaluated in clinical trials as potentially safer Class III antiarrhythmic agents.[4][8]
References
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Update on the Slow Delayed Rectifier Potassium Current (IKs): Role in Modulating Cardiac Function. Current Medicinal Chemistry. Available from: [Link]
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Slow Delayed Rectifier Potassium Current (IKs) and the Repolarization Reserve. National Institutes of Health (NIH). Available from: [Link]
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IKs channel blockers: Potential antiarrhythmic agents. ResearchGate. Available from: [Link]
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Insights into Cardiac IKs (KCNQ1/KCNE1) Channels Regulation. MDPI. Available from: [Link]
-
Synthesis and Activity of Novel and Selective IKs-Channel Blockers. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Sensitivity of the Slow Component of the Delayed Rectifier Potassium Current (I Ks ) to Potassium Channel Blockers: Implications for Clinical Reverse Use-Dependent Effects. Karger Publishers. Available from: [Link]
-
Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels. PubMed. Available from: [Link]
-
Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier Kq current. ScienceDirect. Available from: [Link]
-
Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. PubMed. Available from: [Link]
-
Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels. ResearchGate. Available from: [Link]
-
Blocking action of chromanol 293B on the slow component of delayed rectifier K+ current in guinea-pig sino-atrial node cells. National Institutes of Health (NIH). Available from: [Link]
-
Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. PubMed. Available from: [Link]
-
Total synthesis of chromanol 293B and cromakalim via stereoselective amination of chiral benzylic ethers. SKKU Scholar. Available from: [Link]
-
Chromanol 293B, an inhibitor of KCNQ1 channels, enhances glucose-stimulated insulin secretion and increases glucagon-like peptide-1 level in mice. PubMed. Available from: [Link]
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